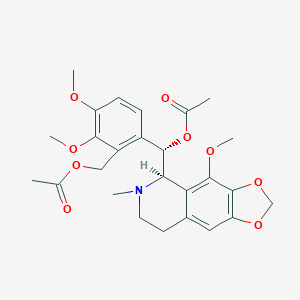

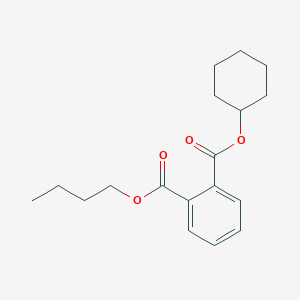

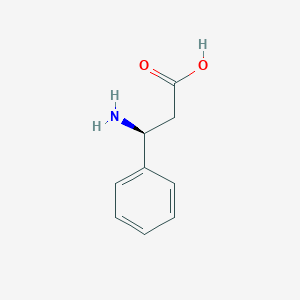

![molecular formula C16H22N5+ B041406 三甲基-[2-[5-(1,2,4-三唑-1-基甲基)-1H-吲哚-3-基]乙基]氮鎓 CAS No. 1030849-63-8](/img/structure/B41406.png)

三甲基-[2-[5-(1,2,4-三唑-1-基甲基)-1H-吲哚-3-基]乙基]氮鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex triazolylmethyl-indole derivatives involves multi-step organic reactions, typically starting from indole or triazole precursors. The use of trimethylsilyl (TMS) protected intermediates, such as trimethylsilyl azide, is common in reactions aiming to introduce the triazolyl group into the indole framework. This approach allows for the selective functionalization of the indole core, with subsequent steps possibly involving nucleophilic displacement, cycloaddition, or cross-coupling reactions to introduce the ethylazanium moiety.

Molecular Structure Analysis

Molecular structure analysis of triazolylmethyl-indole derivatives, including X-ray crystallography, reveals that these compounds often exhibit significant conformational flexibility due to their heterocyclic components. The indole and triazole rings can adopt various spatial arrangements, influencing the overall molecular geometry and potential intermolecular interactions. The presence of the trimethylazanium group further affects the molecule's electronic distribution, potentially stabilizing certain conformations.

Chemical Reactions and Properties

Chemical reactions involving triazolylmethyl-indole derivatives are diverse, reflecting the reactivity of both the indole and triazole moieties. These compounds can participate in further cycloaddition reactions, serve as nucleophiles or electrophiles in substitution reactions, and undergo oxidation or reduction processes. The trimethylazanium group may facilitate the formation of ionic bonds or participate in phase transfer catalysis, expanding the compound's utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of triazolylmethyl-indole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of heteroatoms and the ionic nature of the trimethylazanium group can enhance solubility in polar solvents, while the rigid backbone of the indole and triazole rings may increase melting and boiling points. These properties are crucial for determining the compound's suitability for specific applications, including material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of triazolylmethyl-indole derivatives, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present. The triazole ring contributes to the compound's acidity, capable of engaging in hydrogen bonding and coordination with metal ions. The indole moiety, known for its electron-rich nature, allows for electrophilic substitutions. The trimethylazanium group's ionic character affects the compound's overall polarity and reactivity profile, influencing its interactions with nucleophiles and electrophiles.

- Synthesis and characterization of azido(trimethylsilyl)acetylene and its reactions, demonstrating the utility of trimethylsilyl-protected intermediates in organic synthesis (Banert et al., 2015).

- Investigation into the 1,3-dipolar addition of tertiary azides to acetylenes, revealing insights into the reactivity of azide-functionalized compounds (Nguyen et al., 1992).

- A study on the synthesis of 1,5-disubstituted 1H-tetrazole derivatives via a three-component reaction, showcasing the versatility of isocyanides and azides in heterocyclic chemistry (Kazemizadeh et al., 2012).

科学研究应用

新型三唑衍生物

三唑化合物,包括 1H-1,2,3-、2H-1,2,3-、1H-1,2,4-和 4H-1,2,4-三唑衍生物,在开发具有多种生物活性的新药中具有重要意义。这些化合物因其抗炎、抗血小板、抗菌、抗分枝杆菌、抗肿瘤、抗病毒特性以及对几种被忽视的疾病的活性而受到探索。该研究强调需要对三唑进行新的、高效的制备,以解决绿色化学、节能和可持续发展中的当前问题。针对耐药菌和影响人类健康的新型原型,尤其是贫困和弱势群体,具有极大的紧迫性 (Ferreira et al., 2013).

叠氮异氰酸酯和生物分子修饰

手性 α,β-叠氮异氰酸酯作为多组分反应的双功能结构单元的潜力,包括帕氏反应和乌吉反应以及 Cu(I) 催化的 [3+2] 环加成形成 1,2,3-三唑,得到了系统的综述。这展示了三唑衍生物在开发用于制备带有叠氮基团的肽的方法中的多功能性,从而能够对生物分子进行靶向修饰 (Sokolova & Nenajdenko, 2014).

1,2,3-三唑的合成路线

1,2,3-三唑的合成,是药物发现、生物偶联和材料科学中的关键支架,引起了极大的关注。各种含有 1,2,3-三唑环的药物证明了三唑部分对水解的稳定性及其与生物靶标形成氢键和偶极-偶极相互作用的能力。该综述重点介绍了 1,4-二取代 1,2,3-三唑的合成路线,重点介绍了铜和非铜催化以及溶剂和底物的变化。这突出了三唑广泛的生物活性及其在开发新的生物活性化合物中的重要性 (Kaushik et al., 2019).

三唑的环保合成

使用微波辐射合成 1,2,3-三唑的环保程序的最新进展得到了综述,重点是新的和易于回收的催化剂。这种方法提供了许多优点,例如反应时间缩短、后处理更容易和产率更高,并且可以应用于药物和其他领域的工业合成,展示了三唑合成方法的持续创新 (de Souza et al., 2019).

未来方向

The future directions for research on “trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

属性

IUPAC Name |

trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJSUAORIKADOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rizatriptan N,N,N-Trimethylethanammonium Chloride | |

CAS RN |

1030849-63-8 |

Source

|

| Record name | Rizatriptan N,N,N-trimethylethanammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030849638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZK2YWM689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

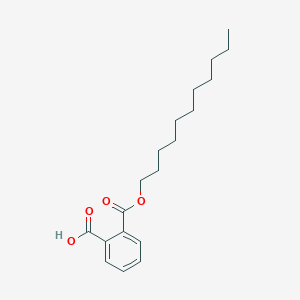

![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)

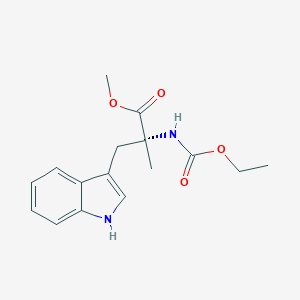

![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)